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Introduction
NR-V04 is a first-in-class proteolysis-targeting chimera (PROTAC) designed to induce the

degradation of the nuclear receptor subfamily 4 group A member 1 (NR4A1).[1][2][3] NR4A1 is

a key transcription factor that plays a crucial role in promoting an immunosuppressive tumor

microenvironment (TME), making it a compelling target for cancer immunotherapy.[2][3][4] NR-
V04 offers a novel therapeutic strategy by selectively targeting NR4A1 for degradation, thereby

activating an anti-tumor immune response.[4][5] This document provides detailed application

notes and protocols for the use of NR-V04 in various cancer cell lines.

Mechanism of Action
NR-V04 functions as a molecular bridge, bringing NR4A1 into proximity with the von Hippel-

Lindau (VHL) E3 ubiquitin ligase.[4][6] This induced proximity leads to the polyubiquitination of

NR4A1, marking it for degradation by the proteasome.[4][6][7] The degradation of NR4A1

alleviates its immunosuppressive effects within the TME, leading to the enhanced infiltration

and activity of anti-tumor immune cells such as B cells and CD8+ T cells, and a reduction in

myeloid-derived suppressor cells (MDSCs).[1][2][3][4]
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Data Summary: Efficacy of NR-V04 in Cancer Cell
Lines
The following table summarizes the quantitative data on the efficacy of NR-V04 in inducing

NR4A1 degradation in various cancer cell lines.

Cell Line
Cancer
Type

Species Parameter Value
Treatment
Time
(hours)

CHL-1
Human

Melanoma
Human DC50 228.5 nM 16

A375
Human

Melanoma
Human DC50 518.8 nM 16

WM164
Human

Melanoma
Human

NR4A1

Degradation
Effective 16

M229
Human

Melanoma
Human

NR4A1

Degradation
Effective 16

SM1
Mouse

Melanoma
Mouse

NR4A1

Degradation
Effective 16

SW1
Mouse

Melanoma
Mouse

NR4A1

Degradation
Effective 16

MC38

Mouse Colon

Adenocarcino

ma

Mouse

Tumor

Growth

Inhibition

Effective N/A (in vivo)

B16F10
Mouse

Melanoma
Mouse

Tumor

Growth

Inhibition

Effective N/A (in vivo)

Yummer1.7
Mouse

Melanoma
Mouse

Tumor

Growth

Inhibition

Effective N/A (in vivo)
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DC50 (Degradation Concentration 50%) is the concentration of NR-V04 required to degrade

50% of the target protein.

Experimental Protocols
Protocol 1: In Vitro NR4A1 Degradation Assay
This protocol details the steps to assess the degradation of NR4A1 in cancer cell lines

following treatment with NR-V04.

Materials:

Cancer cell lines (e.g., CHL-1, A375)

Complete cell culture medium

NR-V04 (resuspended in DMSO)

DMSO (vehicle control)

Proteasome inhibitor (e.g., MG132)

VHL E3 ligase ligand (e.g., VHL-032)

Phosphate-buffered saline (PBS)

Lysis buffer (e.g., RIPA buffer) with protease inhibitors

BCA protein assay kit

SDS-PAGE gels

Transfer buffer

PVDF membrane

Blocking buffer (e.g., 5% non-fat milk in TBST)

Primary antibodies (anti-NR4A1, anti-VHL, anti-β-actin)
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HRP-conjugated secondary antibodies

Chemiluminescent substrate

Procedure:

Cell Seeding: Seed cancer cells in 6-well plates at a density that will result in 70-80%

confluency at the time of harvest.

Cell Treatment:

For dose-response experiments, treat the cells with increasing concentrations of NR-V04
(e.g., 0, 50, 100, 250, 500, 1000 nM) for 16 hours. Include a DMSO-only control.

For time-course experiments, treat cells with a fixed concentration of NR-V04 (e.g., 500

nM) and harvest at different time points (e.g., 0, 2, 4, 8, 16, 24 hours).

To confirm the mechanism of action, pre-treat cells with a proteasome inhibitor (e.g., 0.5

µM MG132) or a VHL ligand (e.g., 10 µM VHL-032) for 10 minutes before adding NR-V04.

[4][6][7]

Cell Lysis:

After treatment, wash the cells twice with ice-cold PBS.

Add 100-200 µL of ice-cold lysis buffer to each well and incubate on ice for 30 minutes.

Scrape the cells and transfer the lysate to a microcentrifuge tube.

Centrifuge at 14,000 rpm for 15 minutes at 4°C to pellet cell debris.

Protein Quantification:

Transfer the supernatant to a new tube.

Determine the protein concentration of each lysate using a BCA protein assay.

Western Blotting:
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Normalize the protein concentrations and prepare samples for SDS-PAGE.

Separate the proteins by SDS-PAGE and transfer them to a PVDF membrane.

Block the membrane with blocking buffer for 1 hour at room temperature.

Incubate the membrane with primary antibodies against NR4A1, VHL, and a loading

control (e.g., β-actin) overnight at 4°C.

Wash the membrane three times with TBST.

Incubate with the appropriate HRP-conjugated secondary antibodies for 1 hour at room

temperature.

Wash the membrane three times with TBST.

Visualize the protein bands using a chemiluminescent substrate and an imaging system.

Data Analysis: Quantify the band intensities using densitometry software and normalize to

the loading control. Calculate the DC50 value for NR4A1 degradation.

Protocol 2: Proximity Ligation Assay (PLA) for Ternary
Complex Formation
This protocol is to visualize the NR-V04-induced ternary complex formation between NR4A1

and VHL in cells.

Materials:

Cancer cell lines (e.g., CHL-1, A375)

Chamber slides

NR-V04

Celastrol (negative control)

DMSO (vehicle control)
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MG132

Formaldehyde

Triton X-100

PLA probes (anti-NR4A1 and anti-VHL)

Ligation and amplification reagents (Duolink®)

DAPI

Fluorescence microscope

Procedure:

Cell Seeding and Treatment: Seed cells on chamber slides. Pre-treat with 0.5 µM MG132 for

10 minutes, followed by treatment with DMSO, 500 nM celastrol, or 500 nM NR-V04 for 16

hours.[8]

Fixation and Permeabilization: Fix the cells with 4% formaldehyde and permeabilize with

0.1% Triton X-100.

PLA Protocol: Follow the manufacturer's instructions for the Duolink® PLA kit. This will

involve blocking, incubation with primary antibodies (anti-NR4A1 and anti-VHL), incubation

with PLA probes, ligation, and amplification with fluorescently labeled oligonucleotides.

Staining and Imaging: Counterstain the nuclei with DAPI. Visualize the PLA signals

(indicating protein-protein proximity) using a fluorescence microscope. Strong fluorescent

signals indicate the formation of the NR4A1-NR-V04-VHL ternary complex.

Visualizations
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Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment?

Need Industrial/Bulk Grade? Request Custom Synthesis Quote

BenchChem
Our mission is to be the trusted global source of

essential and advanced chemicals, empowering

scientists and researchers to drive progress in science

and industry.

Contact

Address: 3281 E Guasti Rd

Ontario, CA 91761, United States

Phone: (601) 213-4426

Email: info@benchchem.com

Methodological & Application

Check Availability & Pricing

© 2026 BenchChem. All rights reserved. 10 / 11 Tech Support

https://pmc.ncbi.nlm.nih.gov/articles/PMC10441411/
https://pmc.ncbi.nlm.nih.gov/articles/PMC10441411/
https://www.oncozine.com/a-protac-called-nr-v04-offers-a-new-immunotherapeutic-approach-to-treat-various-types-of-cancer/
https://www.biorxiv.org/content/10.1101/2023.08.09.552650v1.full-text
https://pmc.ncbi.nlm.nih.gov/articles/PMC10857906/
https://pmc.ncbi.nlm.nih.gov/articles/PMC10857906/
https://www.researchgate.net/figure/NR-V04-induces-a-ternary-complex-formation-and-mediates-NR4A1-degradation-through-the_fig5_378102434
https://www.benchchem.com/product/b15603368/docs#application-of-nr-v04-in-cancer-cell-lines-a-detailed-guide
https://www.benchchem.com/product/b15603368/docs#application-of-nr-v04-in-cancer-cell-lines-a-detailed-guide
https://www.benchchem.com/product/b15603368/docs#application-of-nr-v04-in-cancer-cell-lines-a-detailed-guide
https://www.benchchem.com/product/b15603368/docs#application-of-nr-v04-in-cancer-cell-lines-a-detailed-guide
https://www.benchchem.com/product/b15603368?utm_src=pdf-bulk#bc-rfq
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b15603368?utm_src=pdf-header-pricing#bc-rfq
https://www.benchchem.com/contactus?utm_src=pdf-footer


Contact our Ph.D. Support Team for a compatibility check
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